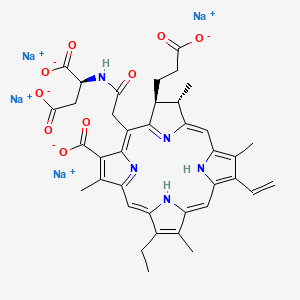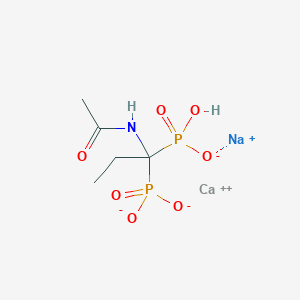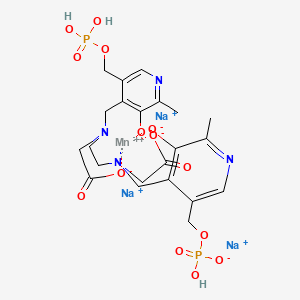
Mangafodipir (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mangafodipir (trisodium), sold under the brand name Teslascan, is a contrast agent used in magnetic resonance imaging (MRI) to enhance the contrast of images, particularly of the liver and pancreas . It consists of a paramagnetic manganese (II) ion and the chelating agent fodipir (dipyridoxyl diphosphate, DPDP) . This compound has also shown potential as an adjunct in chemotherapy and coronary interventions .
Preparation Methods
Mangafodipir (trisodium) is synthesized by combining manganese (II) ions with the chelating agent fodipir (dipyridoxyl diphosphate, DPDP) . The preparation involves dissolving the components in water and adjusting the pH to ensure stability. The solution is then sterilized and packaged for intravenous administration . Industrial production methods involve stringent quality control measures to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Mangafodipir (trisodium) undergoes several types of chemical reactions:
Oxidation and Reduction: The manganese (II) ion can participate in redox reactions, altering its oxidation state.
Substitution: The chelating agent DPDP can undergo substitution reactions, where ligands are replaced by other molecules.
Hydrolysis: The compound can hydrolyze under certain conditions, leading to the release of manganese ions.
Common reagents used in these reactions include acids, bases, and other chelating agents . The major products formed depend on the specific reaction conditions but often involve the release or transformation of manganese ions .
Scientific Research Applications
Mangafodipir (trisodium) has a wide range of scientific research applications:
Chemistry: Used as a paramagnetic contrast agent in MRI to study the structure and function of various organs.
Biology: Helps in visualizing biological processes and detecting abnormalities in tissues.
Medicine: Enhances the contrast of MRI images, aiding in the diagnosis of liver and pancreatic lesions.
Industry: Utilized in the development of new imaging techniques and contrast agents.
Mechanism of Action
After intravenous administration, mangafodipir (trisodium) dissociates slowly, releasing manganese ions and the chelating agent DPDP . The manganese ions are taken up by hepatocytes with high affinity and selectivity, enhancing the contrast in MRI images . The chelating agent is distributed to the extracellular fluid and later eliminated via urine . The compound also exhibits manganese superoxide dismutase (MnSOD) mimetic activity, which helps in reducing oxidative stress .
Comparison with Similar Compounds
Mangafodipir (trisodium) is unique due to its dual function as an MRI contrast agent and a MnSOD mimetic . Similar compounds include:
Gadopentetate dimeglumine: Another MRI contrast agent but does not have MnSOD mimetic activity.
Gadoteridol: Used in MRI but lacks the dual functionality of mangafodipir (trisodium).
Calmangafodipir: A stabilized form of mangafodipir with improved therapeutic activity.
Mangafodipir (trisodium) stands out due to its ability to enhance MRI contrast and provide therapeutic benefits through its MnSOD mimetic activity .
Properties
Molecular Formula |
C22H27MnN4Na3O14P2 |
|---|---|
Molecular Weight |
757.3 g/mol |
IUPAC Name |
trisodium;2-[2-[carboxylatomethyl-[[5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methyl-3-oxidopyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetate;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |
InChI Key |
BENFPBJLMUIGGD-UHFFFAOYSA-I |
Canonical SMILES |
CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)(O)O.[Na+].[Na+].[Na+].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


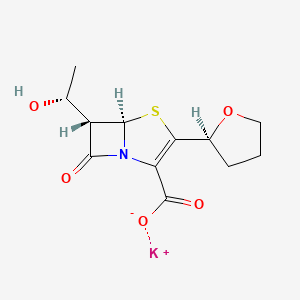
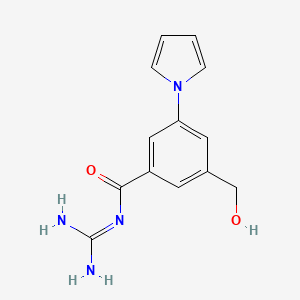
![[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B10752196.png)
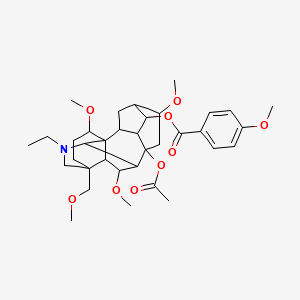
![2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10752214.png)
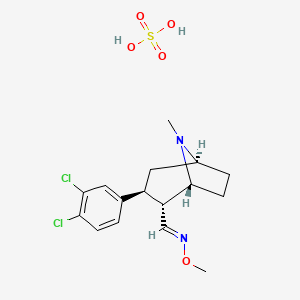

![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10752240.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B10752254.png)
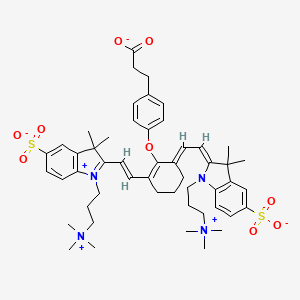
![2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide](/img/structure/B10752270.png)
